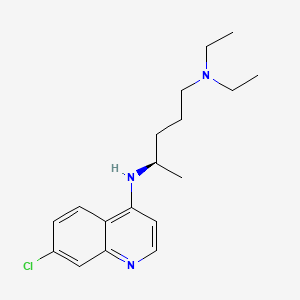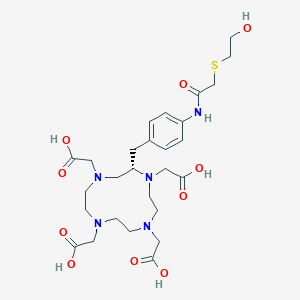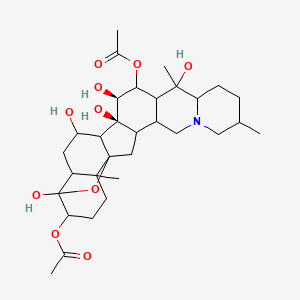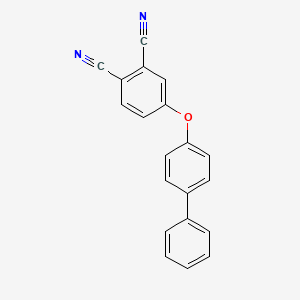
4-(4-Phenylphenoxy)benzene-1,2-dicarbonitrile
説明
4-(4-phenylphenoxy)benzene-1,2-dicarbonitrile is an aromatic ether.
科学的研究の応用
Photopolymerization Processes
Derivatives of 4-(4-Phenylphenoxy)benzene-1,2-dicarbonitrile have been investigated for their utility in photopolymerization processes. These compounds serve as photosensitizers in combination with iodonium salt, enabling photopolymerization under soft irradiation conditions in UV-A and visible light. They are versatile, facilitating free-radical polymerization of acrylates, cationic photopolymerization of epoxides, and other complex polymerization processes. Their effectiveness is attributed to their photoinitiating systems' capacity to initiate polymerization through photo-reduction or photo-oxidation pathways. This property makes them suitable for various applications, including 3D printing technologies and the synthesis of interpenetrated polymer networks (IPNs) (Tomal et al., 2019).
Photoinitiating Systems for Diverse Polymerization
Novel photoinitiating systems based on derivatives of 4-(4-Phenylphenoxy)benzene-1,2-dicarbonitrile have been developed for a wide range of polymerization processes, including cationic, free-radical, and thiol–ene photopolymerization. These systems are effective under low intensity UV-A and visible light sources, providing extensive applications in different types of photopolymerization. The structural modification of these derivatives influences their sensitizing properties and the efficiency of photopolymerization processes, showcasing their potential in advanced material fabrication and coating technologies (Hola et al., 2020).
特性
製品名 |
4-(4-Phenylphenoxy)benzene-1,2-dicarbonitrile |
|---|---|
分子式 |
C20H12N2O |
分子量 |
296.3 g/mol |
IUPAC名 |
4-(4-phenylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N2O/c21-13-17-8-11-20(12-18(17)14-22)23-19-9-6-16(7-10-19)15-4-2-1-3-5-15/h1-12H |
InChIキー |
JUGQWORCLGOHDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


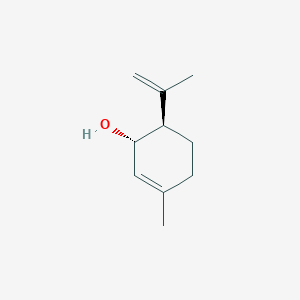
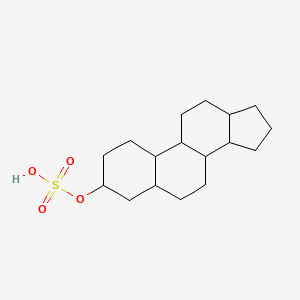
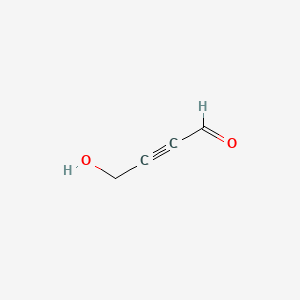
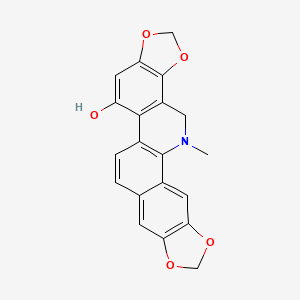
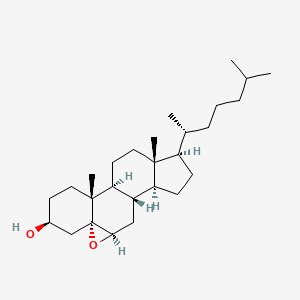
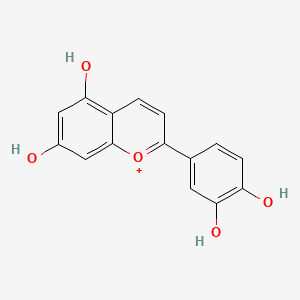
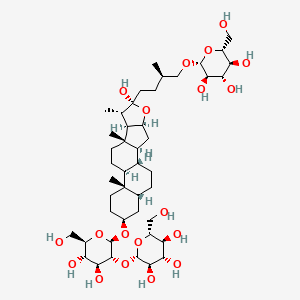
![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B1216488.png)
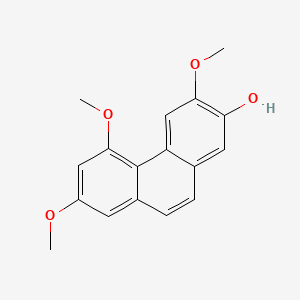
![[(1R,3aS,5R,5aR,8aR,9R,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B1216490.png)
